4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C19H26N4O3S and a molecular weight of 390.5. This compound has shown potential in various fields of research and industry due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine derivatives.
Attachment of the m-Tolylsulfonyl Group: The m-tolylsulfonyl group is attached to the piperazine ring through sulfonylation reactions using reagents like tosyl chloride.
Addition of the Isopropoxy and Methyl Groups: The isopropoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, microwave-assisted reactions).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine or piperazine derivatives.
Scientific Research Applications
4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Morpholinopyrimidine Derivatives: Exhibits anti-inflammatory properties.
Uniqueness
4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropoxy and m-tolylsulfonyl groups contribute to its specificity and potency in various applications.
Biological Activity
4-Isopropoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrimidine ring substituted with an isopropoxy group, a methyl group, and a piperazine moiety with a m-tolylsulfonyl group. This unique structure contributes to its biological activity.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Prostaglandin D Synthase : This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain pathways. Inhibition can lead to anti-inflammatory effects .
- Anticancer Activity : Pyrimidine derivatives have shown promise as anticancer agents. For instance, studies have reported that certain pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines, demonstrating potential for further development in oncology .
Anticancer Efficacy
A study evaluated the anticancer potential of related pyrimidine derivatives against several cell lines (MCF-7, A549, Colo-205) using the MTT assay. The results indicated that compounds similar to this compound exhibit IC50 values significantly lower than standard chemotherapeutic agents like etoposide.
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-Isopropoxy... | MCF-7 | 0.09 |
4-Isopropoxy... | A549 | 0.03 |
Etoposide | MCF-7 | 2.19 |
Etoposide | A549 | 3.34 |
This data suggests that the compound may be more effective than traditional treatments in certain contexts.
Anti-Alzheimer’s Activity
Pyrimidine derivatives have also been evaluated for neuroprotective effects. A related study found that certain derivatives inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease pathology.
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
4-Isopropoxy... | 20.15 | 36.42 |
Galantamine | 4.82 | 45.54 |
The inhibition of these enzymes suggests potential utility in treating cognitive decline associated with Alzheimer's disease.
Case Studies
- Anti-inflammatory Effects : In vitro studies have demonstrated that compounds structurally related to 4-Isopropoxy... can effectively reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory properties.
- Cytotoxicity Assessment : A series of experiments conducted on HepG2 and HCT-116 cell lines showed that the compound exhibited significant cytotoxicity, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14(2)26-19-13-18(20-16(4)21-19)22-8-10-23(11-9-22)27(24,25)17-7-5-6-15(3)12-17/h5-7,12-14H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUVHFPVGGXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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